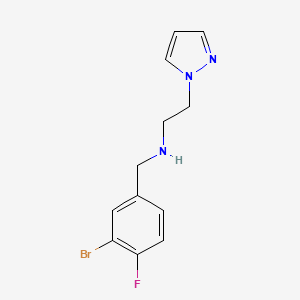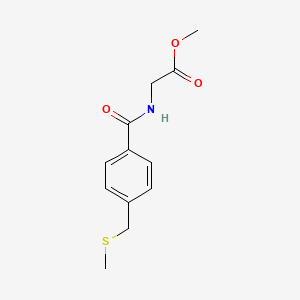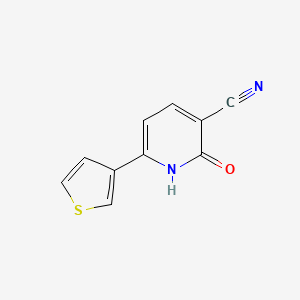
(R)-tert-Butyl (1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
準備方法
The synthesis of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine (Et3N) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial production methods often involve the use of flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its high yield and the ability to control reaction parameters precisely.
化学反応の分析
tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing or reducing agents depending on the desired transformation .
科学的研究の応用
tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its target . The bromine and fluorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule .
類似化合物との比較
Similar compounds to tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protective properties but lacking the additional functional groups.
Benzyl carbamate: Another carbamate used for protecting amines, but with different steric and electronic properties.
Phenyl carbamate: Used in similar applications but with a phenyl group instead of a tert-butyl group.
The uniqueness of tert-Butyl ®-(1-(4-bromo-3-fluoro-2-methylphenyl)ethyl)carbamate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C14H19BrFNO2 |
|---|---|
分子量 |
332.21 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(4-bromo-3-fluoro-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H19BrFNO2/c1-8-10(6-7-11(15)12(8)16)9(2)17-13(18)19-14(3,4)5/h6-7,9H,1-5H3,(H,17,18)/t9-/m1/s1 |
InChIキー |
XYHKLWPGHMFPCU-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=CC(=C1F)Br)[C@@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=C(C=CC(=C1F)Br)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)




![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)



![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)


